2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole
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Overview
Description
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole is a chemical compound with the molecular formula C16H17N3S and a molecular weight of 283.39 g/mol . This compound is a derivative of benzotriazole, a versatile heterocyclic compound known for its wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole typically involves the reaction of 1H-benzotriazole with a phenylsulfanyl butyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as potassium carbonate or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
the general principles of organic synthesis, including the use of large-scale reactors and optimized reaction conditions, would apply to the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzotriazole derivatives
Substitution: Substituted benzotriazole derivatives
Scientific Research Applications
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The phenylsulfanyl group can undergo oxidation and reduction reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
2-[1-(Phenylsulfanyl)butyl]-2H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:
2-(1H-Benzotriazol-1-yl)acetonitrile: Known for its use in Knoevenagel condensations and as a versatile building block for nitrogen-containing heterocycles.
1-(Methylsulfonyl)-1H-benzotriazole: Commonly used as an activating agent for carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and reactivity compared to other benzotriazole derivatives .
Properties
IUPAC Name |
2-(1-phenylsulfanylbutyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S/c1-2-8-16(20-13-9-4-3-5-10-13)19-17-14-11-6-7-12-15(14)18-19/h3-7,9-12,16H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLWDIWPHCIGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1N=C2C=CC=CC2=N1)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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